molecular formula C14H18BNO2 B160423 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile CAS No. 138500-86-4

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No.: B160423
CAS No.: 138500-86-4
M. Wt: 243.11 g/mol
InChI Key: URWMFRYGXSHPRV-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : This compound is synthesized as a boric acid ester intermediate with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, and density functional theory (DFT) calculations align well with the experimental data, revealing insights into its molecular structure and physicochemical properties (Huang et al., 2021).

Chemical Reactions and Properties

  • Reaction with Acetonitrile : The reaction of similar dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines, with yields influenced by the substituent on the boron atom in the starting cyclic boric ester. This finding is consistent with computational calculations of the relative stability of intermediate ions (Kuznetsov et al., 2001).

Applications in Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : A study explored the use of related boron ester compounds for detecting hydrogen peroxide vapor, crucial in explosive detection. The functional groups introduced in these compounds enhance their oxidative degradation by hydrogen peroxide, with certain derivatives showing rapid response and high sensitivity (Fu et al., 2016).

Molecular Structure and Synthesis Techniques

  • Structural Characterization and DFT Studies : Another research focused on characterizing similar compounds through spectroscopy, X-ray diffraction, and DFT studies. These methods provide a comprehensive understanding of their molecular and crystal structures (Wu et al., 2021).

Photophysical Properties

  • Phototransposition Reactions : The phototransposition reactions of arylboronate esters, including ones similar to the queried compound, were studied. This involved examining their reactions under UV irradiation in various solvents, contributing to the understanding of their photophysical behavior (Cameron et al., 2004).

Nanotechnology and Material Science

  • Enhanced Brightness Emission : In the field of nanotechnology, these compounds have been used to create highly luminescent nanoparticles. These nanoparticles, synthesized from polyfluorene building blocks, demonstrate bright fluorescence and potential applications in imaging and sensing (Fischer et al., 2013).

Mechanism of Action

Target of Action

Similar compounds are often used as reagents to borylate arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of this compound, it is used to borylate arenes . The resulting changes include the formation of new bonds and the alteration of the chemical structure of the target molecule.

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboronic acids and esters, which are key intermediates in many organic reactions, including the suzuki-miyaura cross-coupling reaction .

Pharmacokinetics

For instance, the compound is soluble in hot methanol , which could potentially influence its absorption and distribution in the body.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be compromised in the presence of air. Furthermore, the compound is stored under inert gas , indicating that it may require a specific storage environment to maintain its stability and efficacy.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWMFRYGXSHPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397186
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138500-86-4
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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